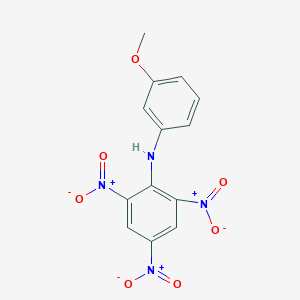

N-(3-Methoxyphenyl)picrylamine

Description

Evolution of Organic Chemistry Research Paradigms and their Application to Complex Organic Systems

Organic chemistry is currently experiencing a significant paradigm shift, transitioning from traditional, labor-intensive experimental approaches to a new era integrating automation and artificial intelligence (AI). nso-journal.orgsciengine.comresearchgate.netarxiv.org This transformation is propelled by the increasing demand for higher efficiency and precision in research and the growth of interdisciplinary collaborations. nso-journal.orgsciengine.com Historically, chemical research relied on a trial-and-error process, guided by theoretical principles and simulations. researchgate.net However, recent advancements in computational power and algorithms are revolutionizing the field. nso-journal.org

Contextualizing N-Substituted Arylamine Chemistry in Contemporary Research

N-substituted arylamines are recognized as core structural motifs in a vast array of important molecules, including biologically active compounds, agrochemicals, and functional materials. rsc.orgresearchgate.net Their synthesis and functionalization are, therefore, central topics in contemporary organic chemistry. Traditional methods for synthesizing these compounds often rely on transition metal-catalyzed cross-coupling reactions using arylamines as the nitrogen source. rsc.orgresearchgate.net

More recently, research has focused on developing more efficient and step-economical protocols. rsc.org One such advanced strategy is the direct reductive cross-coupling of nitroarenes, which avoids the need for protection and deprotection steps typically required for arylamines. rsc.org The use of different reducing agents allows for the precise modulation of reactivity and selectivity by generating distinct nitrogen-active intermediates. rsc.org This progress has significantly broadened the scope for creating highly functionalized N-substituted arylamine derivatives, including diarylamines and N-alkylanilines. rsc.orgrsc.org The study of N-(3-Methoxyphenyl)picrylamine fits within this context, representing a specific example of a highly functionalized diarylamine.

Significance of Picryl Moieties in Molecular Design and Functionality

The picryl group, or 2,4,6-trinitrophenyl moiety, is a critical component in molecular design due to its potent electron-withdrawing nature. nih.gov The three nitro groups create a significant electron deficiency on the aromatic ring, which activates it for specific chemical reactions and imparts unique electronic properties.

Key aspects of the picryl moiety's significance include:

Reactivity in Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect makes the carbon atoms of the picryl ring highly susceptible to attack by nucleophiles. This high reactivity is exploited in the synthesis of various derivatives.

Formation of Charge-Transfer Complexes: The electron-accepting (acceptor) nature of the picryl group facilitates the formation of charge-transfer complexes with electron-donating (donor) molecules. This property is fundamental to crystal engineering and the design of materials with specific electronic and optical properties.

Influence on Molecular Conformation: The two nitro groups positioned ortho to the point of substitution create significant steric hindrance. uc.pt In molecules like N-substituted picrylamines, this forces a nearly planar conformation of the picryl-NH fragment due to the formation of an intramolecular hydrogen bond between the N-H group and an oxygen atom of an ortho-nitro group. uc.pt

Use in Energetic Materials: The high nitrogen and oxygen content and the inherent energy of polynitroaromatic systems mean that picryl-containing compounds are often investigated as energetic materials. rsc.org

The most famous example showcasing the picryl moiety's electron-acceptor role is in the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), where it contributes to a "push-pull" electronic effect. nih.gov

Research Trajectories for this compound within Chemical Science

Direct research on this compound is specialized, with the compound appearing in targeted academic studies rather than broad surveys. Its primary identity as a research chemical is for early discovery, where its unique combination of functional groups can be explored. sigmaaldrich.com

A notable research trajectory for this compound is in the field of computational chemistry and molecular modeling. This compound has been identified as a ligand in molecular docking studies. escholarship.orgescholarship.org Such research investigates the binding of small molecules to macromolecular targets, a cornerstone of drug discovery and molecular biology. The inclusion of this specific compound in these studies suggests an interest in how its structural features—the flexible methoxyphenyl group and the rigid, electron-poor picryl moiety—interact with biological receptors.

Based on its structure, other potential research avenues include:

Materials Science: Investigating its potential in nonlinear optics or as a component in charge-transfer complexes.

Mechanistic Chemistry: Using it as a substrate to study the kinetics and mechanisms of SₙAr reactions, with the methoxy (B1213986) group serving as a remote electronic modulator.

Synthetic Chemistry: Employing it as a building block for more complex, functional molecules.

Below are the fundamental physicochemical properties of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18888-58-9 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₀N₄O₇ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 334.247 g/mol sigmaaldrich.com |

| Canonical SMILES | COC1=CC=CC(=C1)NC2=C(C=C(C=C2N+[O-])N+[O-])N+[O-] |

Overview of Established Methodologies in Organic Compound Investigation

The investigation of a specific organic compound like this compound involves a suite of established analytical methodologies designed to determine its structure, purity, and properties. These techniques are foundational to modern chemical research.

Qualitative and Quantitative Analysis: Initial investigation often involves elemental analysis to determine the empirical formula of a compound, confirming the percentage composition of elements like carbon, hydrogen, and nitrogen. byjus.com Methods like the Dumas or Kjeldahl methods are used for nitrogen estimation. byjus.com

Spectroscopic Techniques: Spectroscopy is the cornerstone of structural elucidation. openaccessjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of atoms. openaccessjournals.com

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds. openaccessjournals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures electronic transitions within a molecule, providing information about conjugated systems and chromophores. openaccessjournals.com

Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. openaccessjournals.com

Chromatographic Methods: These techniques are essential for the separation and purification of compounds from a mixture and for assessing purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most powerful and widely used methods. nih.gov

X-ray Crystallography: When a compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. uc.pt

The application of these complementary techniques allows for a comprehensive characterization of an organic compound.

Table 2: Summary of Common Methodologies in Organic Compound Investigation

| Methodology | Purpose | Information Obtained |

|---|---|---|

| Elemental Analysis | Determines the elemental composition of a pure substance. | Percentage of C, H, N, S, etc.; helps determine empirical formula. byjus.com |

| NMR Spectroscopy | Elucidates the molecular structure and connectivity of atoms. | Chemical shift, coupling constants, integration (number of protons). openaccessjournals.com |

| IR Spectroscopy | Identifies functional groups within a molecule. | Vibrational frequencies of chemical bonds (e.g., C=O, N-H, O-H). openaccessjournals.com |

| Mass Spectrometry | Determines molecular weight and structural fragments. | Mass-to-charge ratio (m/z) of the molecular ion and its fragments. openaccessjournals.com |

| UV-Vis Spectroscopy | Analyzes electronic transitions, particularly in conjugated systems. | Wavelength of maximum absorbance (λmax). openaccessjournals.com |

| X-ray Crystallography | Determines the precise 3D arrangement of atoms in a crystal. | Bond lengths, bond angles, crystal packing, absolute configuration. uc.pt |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Carbon |

| Hydrogen |

| Nitrogen |

Structure

3D Structure

Properties

CAS No. |

18888-58-9 |

|---|---|

Molecular Formula |

C13H10N4O7 |

Molecular Weight |

334.24 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2,4,6-trinitroaniline |

InChI |

InChI=1S/C13H10N4O7/c1-24-10-4-2-3-8(5-10)14-13-11(16(20)21)6-9(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |

InChI Key |

DCHYUBGQYANXJL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N 3 Methoxyphenyl Picrylamine

Precursor Synthesis and Derivatization Strategies for the 3-Methoxyphenyl (B12655295) Moiety

The synthesis of N-(3-Methoxyphenyl)picrylamine fundamentally relies on the availability of its key precursor, 3-methoxyaniline (also known as m-anisidine). The most common and industrially scalable route to this precursor involves the selective reduction of 3-nitroanisole. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a preferred method due to its efficiency and cleaner reaction profile.

Table 1: Common Reduction Methods for 3-Nitroanisole

Beyond the synthesis of the basic 3-methoxyaniline precursor, derivatization strategies are employed to create more complex or optically active analogs. A notable example is the synthesis of optically active 1-(3-methoxyphenyl)ethylamine, which serves as a chiral building block. One patented method describes an asymmetric reductive amination of m-methoxyacetophenone with an optically active phenylethylamine using a combined reduction system, followed by debenzylation to yield the desired chiral amine with high optical purity. google.com Another approach involves the biocatalytic synthesis using an amine transaminase (ATA) to convert 3'-methoxyacetophenone (B145981) into (S)-1-(3-methoxyphenyl)ethylamine, a method that offers high stereoselectivity under mild, environmentally friendly conditions. mdpi.com

Synthetic Routes for the Picrylamine Framework

The formation of the N-aryl picrylamine structure is most efficiently accomplished by joining the nucleophilic 3-methoxyphenylamine precursor with a highly electrophilic picryl source.

Nucleophilic Aromatic Substitution Approaches

The principal reaction pathway for synthesizing this compound is Nucleophilic Aromatic Substitution (SNAr). nih.gov In this reaction, the amine group of 3-methoxyaniline acts as the nucleophile. It attacks the carbon atom bearing a leaving group (typically a halogen, like chlorine) on an electron-deficient aromatic ring. Picryl chloride (2,4,6-trinitrochlorobenzene) is the ideal electrophile for this purpose. The strong electron-withdrawing effects of the three nitro groups (-NO₂) dramatically reduce the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition Step: The amine nucleophile attacks the electrophilic carbon of picryl chloride, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination Step: The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product, this compound.

The presence of strong electron-withdrawing groups is crucial for stabilizing the Meisenheimer intermediate, making the SNAr reaction highly favorable for picryl systems. nih.govvulcanchem.com

Amine Condensation Reactions

In the context of this compound synthesis, the term "amine condensation" is functionally synonymous with the nucleophilic aromatic substitution pathway. The reaction involves the condensation of 3-methoxyaniline and picryl chloride with the elimination of a small molecule, hydrogen chloride (HCl). The HCl generated is typically neutralized by adding a mild base to the reaction mixture or by using an excess of the starting amine. This prevents the protonation of the nucleophilic amine, which would otherwise render it unreactive and halt the reaction.

Optimization of Reaction Conditions for this compound Elaboration

To maximize the yield and efficiency of the synthesis, careful optimization of reaction conditions, including the catalytic system and solvent choice, is essential.

Catalytic System Development for Enhanced Reaction Efficiency

While the reaction between an amine and a highly activated substrate like picryl chloride can often proceed without a catalyst, the efficiency is significantly improved by the addition of a base. The base acts as a catalyst by preventing the buildup of HCl, which would protonate and deactivate the amine nucleophile.

Table 2: Base Catalysis in N-Aryl Picrylamine Synthesis

| Base Catalyst | Type | Function | Example |

|---|---|---|---|

| Triethylamine (Et₃N) | Tertiary Amine | Acts as an HCl scavenger. | Common in SNAr reactions. |

| Pyridine | Aromatic Amine | Acts as an HCl scavenger; can also serve as a nucleophilic catalyst in some cases. | Used in directed SNAr reactions. rsc.org |

| Diisopropylethylamine (DIPEA) | Hindered Amine | Non-nucleophilic base that effectively scavenges protons without competing in side reactions. researchgate.net | Improves yields in coupling reactions. researchgate.net |

| Sodium Carbonate (Na₂CO₃) | Inorganic Base | Heterogeneous base, easily filtered off after reaction. | Used in various condensation reactions. |

For less activated aryl halides, transition metal catalysis (e.g., using palladium or copper) is standard for C-N bond formation (Buchwald-Hartwig amination). However, for the hyper-activated picryl chloride system, such catalysts are generally unnecessary. The focus remains on optimizing the base and solvent system to ensure smooth and complete reaction.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent has a profound impact on the kinetics of SNAr reactions. rsc.orgresearchgate.net The rate-determining step is often the formation of the charged Meisenheimer complex. Polar aprotic solvents are generally preferred as they can effectively solvate this charged intermediate without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity.

Table 3: Influence of Solvent on SNAr Reaction Rates

| Solvent | Type | Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Fast | High polarity stabilizes the charged Meisenheimer complex. |

| Dimethylformamide (DMF) | Polar Aprotic | Fast | Good polarity for stabilizing the intermediate. researchgate.net |

| Acetonitrile (B52724) (MeCN) | Polar Aprotic | Moderate to Fast | Effective solvent for many substitution reactions. google.com |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Lower polarity than DMSO or DMF, resulting in slower rates. |

| Ethanol/Methanol (B129727) | Polar Protic | Slow | Can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity and slowing the reaction. chemrxiv.org |

| Toluene/Benzene (B151609) | Non-polar | Very Slow | Unable to effectively stabilize the charged intermediate, leading to very low reaction rates. |

The solvent's ability to stabilize the transition state leading to the Meisenheimer complex is a key factor. researchgate.net Solvents with high polarity and dielectric constants, like DMSO and DMF, are excellent choices for accelerating these reactions, leading to higher yields in shorter reaction times.

Temperature and Pressure Optimization for Industrial Scale-Up Considerations

The industrial-scale synthesis of this compound necessitates careful optimization of temperature and pressure to ensure process safety, efficiency, and product quality. The reaction between 3-methoxyaniline and picryl chloride is an exothermic process, a critical factor in scale-up considerations. mt.com Without proper control, the heat generated can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction. helgroup.com

Process safety management is paramount in handling highly energetic materials like picryl chloride and its derivatives. chemploy.nl A key aspect of this is understanding the thermal hazards associated with the reaction. dekra.us This involves determining the heat of reaction and the rate of heat generation under various conditions. Reaction calorimetry is a vital tool in this assessment, providing data on heat flow and allowing for the development of effective cooling strategies to maintain the desired reaction temperature. mt.com

For the synthesis of picryl chloride itself, which is a precursor to this compound, the reaction of phosphorus oxychloride with pyridinium (B92312) picrate (B76445) is highly exothermic. uou.ac.in To control the temperature, the phosphorus oxychloride solution is added slowly. This approach of controlled addition of a reactant is a common strategy in industrial scale-up to manage exothermicity. mt.com

The choice of solvent is also a critical parameter. For the reaction of picryl chloride with substituted anilines, solvents like acetonitrile and methanol have been used in laboratory-scale studies. rsc.orgrsc.org On an industrial scale, solvent selection will also depend on factors such as cost, safety, environmental impact, and ease of product isolation.

Pressure is another important consideration, particularly if the reaction generates gaseous byproducts or if it is run at a temperature above the boiling point of the solvent. In such cases, the reaction would be conducted in a sealed pressure vessel. The design of such vessels must account for the maximum expected pressure to prevent catastrophic failure. helgroup.com

The table below outlines key considerations for temperature and pressure optimization during the industrial scale-up of this compound synthesis.

| Parameter | Industrial Scale-Up Consideration | Rationale |

| Temperature | Precise control of reaction temperature is crucial. This is often achieved through controlled addition of reactants and efficient cooling systems. | The reaction is exothermic, and uncontrolled temperature increases can lead to side reactions, product degradation, and potentially a dangerous runaway reaction. mt.comhelgroup.com |

| Pressure | Reactions may be run under atmospheric or elevated pressure, depending on the solvent and reaction temperature. Pressure vessels must be designed to handle the maximum potential pressure. | To maintain the solvent in a liquid phase at higher temperatures and to contain any gaseous byproducts. helgroup.com |

| Heat of Reaction | Must be accurately determined through techniques like reaction calorimetry. | This data is essential for designing adequate cooling systems and ensuring the process can be operated safely on a large scale. mt.com |

| Agitation | Efficient mixing is necessary to ensure uniform temperature distribution and reactant concentration. | Poor agitation can lead to localized "hot spots" where the reaction rate and temperature can increase uncontrollably. |

| Process Safety | A thorough hazard analysis and risk assessment should be conducted before any scale-up. | To identify and mitigate potential hazards associated with the handling of energetic materials and exothermic reactions. chemploy.nldekra.us |

Mechanistic Investigations of this compound Formation

The formation of this compound from 3-methoxyaniline and picryl chloride proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is characteristic of highly electron-deficient aromatic rings, such as picryl chloride, where the three nitro groups strongly withdraw electron density from the benzene ring, facilitating nucleophilic attack.

Identification of Reaction Intermediates

A key feature of the SNAr mechanism in this context is the formation of a Meisenheimer complex as a reactive intermediate. wikipedia.org This complex is a resonance-stabilized anionic σ-adduct formed by the attack of the nucleophile (3-methoxyaniline) on the carbon atom bearing the leaving group (the chlorine atom) of the picryl chloride. wikipedia.org The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, significantly, onto the electron-withdrawing nitro groups, which accounts for its relative stability. wikipedia.org

Computational studies on the reaction of picryl chloride with a chloride anion have shown that the reaction proceeds through a multistep mechanism involving the formation of a stable σ-complex intermediate. acs.org By analogy, the reaction with 3-methoxyaniline is expected to follow a similar pathway. The formation of the Meisenheimer complex is a critical step in the reaction pathway. While often transient and not isolated, these intermediates can sometimes be observed and characterized spectroscopically under specific conditions. wikipedia.org The reaction can be depicted as follows:

Formation of the Meisenheimer Complex: The nitrogen atom of 3-methoxyaniline attacks the C1 position of picryl chloride, leading to the formation of a zwitterionic intermediate which is in equilibrium with the more stable anionic Meisenheimer complex.

Departure of the Leaving Group: The Meisenheimer complex then eliminates the chloride ion to form the final product, this compound.

The stability of the Meisenheimer complex can be influenced by the solvent and the nature of the nucleophile and leaving group.

Kinetic Studies and Rate-Determining Steps Analysis

Kinetic studies provide valuable insights into the reaction mechanism, particularly the rate-determining step. For the reaction of picryl chloride with a series of substituted anilines, including 3-methoxyaniline, in acetonitrile, Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A) have been measured. rsc.orgrsc.org These studies have shown that the reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the picryl chloride and the aniline (B41778). rsc.org

The rate law for the reaction can be expressed as: Rate = k[Picryl Chloride][3-Methoxyaniline]

This second-order rate law is consistent with a bimolecular reaction, where both reactants are involved in the rate-determining step. youtube.comyoutube.com In the context of the SNAr mechanism, the rate-determining step can be either the formation of the Meisenheimer complex or its decomposition to products. For many SNAr reactions, the formation of the Meisenheimer complex is the slower, rate-determining step.

The introduction of a 3-methoxy group into aniline was found to decrease the reaction rate constant compared to unsubstituted aniline. rsc.org This is attributed to the electron-donating nature of the methoxy (B1213986) group, which reduces the nucleophilicity of the aniline nitrogen to a certain extent. The table below presents the Arrhenius parameters for the reaction of picryl chloride with 3-methoxyaniline in acetonitrile.

| Reactant | Ea (kcal mol-1) | log A |

| 3-Methoxyaniline | 8.8 ± 0.2 | 5.3 ± 0.1 |

| Data from Emokpae, T. A., & Dosunmu, I. M. (1977). The Kinetics of the Reactions of Picryl Chloride with Some Substituted Anilines. Part IV. Journal of the Chemical Society, Perkin Transactions 2, (1), 76-78. rsc.org |

The relatively low activation energy is indicative of a facile reaction, which is expected given the high electrophilicity of picryl chloride. The rate-determining step is the slowest step in the reaction mechanism and has the highest energy barrier. masterorganicchemistry.com Based on the kinetic data, the formation of the Meisenheimer complex is likely the rate-determining step in the synthesis of this compound.

Computational Modeling of Reaction Pathways

The transition state is the highest energy point along the reaction coordinate that connects the reactants to the intermediate or product. masterorganicchemistry.comwikipedia.org For the formation of the Meisenheimer complex in the reaction of picryl chloride with 3-methoxyaniline, the transition state would involve the partial formation of the C-N bond and a partial negative charge buildup on the aromatic ring. Computational modeling can be used to calculate the geometry and energy of this transition state. beilstein-journals.org Characterizing the transition state allows for the determination of the activation energy, which is a key parameter in understanding the reaction kinetics. acs.org

Computational methods can be used to map the potential energy surface of the reaction, providing a detailed energy landscape that includes the reactants, transition states, intermediates, and products. acs.org This energy landscape provides a comprehensive view of the reaction pathway. For the SNAr reaction leading to this compound, the energy landscape would show the initial energy of the reactants (3-methoxyaniline and picryl chloride), the energy barrier to the first transition state for the formation of the Meisenheimer complex, the energy of the Meisenheimer complex intermediate, the energy barrier for the second transition state corresponding to the departure of the chloride ion, and the final energy of the product. acs.org

Advanced Spectroscopic and Structural Elucidation of N 3 Methoxyphenyl Picrylamine

Vibrational Spectroscopic Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the structural arrangement of a molecule.

Analysis of Characteristic Group Frequencies

An analysis of the FT-IR and FT-Raman spectra of N-(3-Methoxyphenyl)picrylamine would be expected to reveal characteristic vibrational frequencies corresponding to its constituent functional groups. Key expected vibrations would include:

N-H Stretching: A peak corresponding to the stretching vibration of the secondary amine (N-H) group connecting the two aromatic rings.

Aromatic C-H Stretching: Multiple bands in the region of 3100-3000 cm⁻¹ arising from the C-H stretching vibrations on both the 3-methoxyphenyl (B12655295) and picryl rings.

NO₂ Stretching: Strong symmetric and asymmetric stretching vibrations from the three nitro groups on the picryl moiety, which are typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

C=C Aromatic Stretching: Several bands in the 1600-1400 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkage (methoxyphenyl group), expected in the regions of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

Without experimental data, a precise data table of these frequencies cannot be compiled.

Conformational Isomerism Studies via Vibrational Signatures

The potential for conformational isomerism in this compound arises from the rotation around the C-N and C-O single bonds. These different spatial arrangements (conformers) could potentially give rise to distinct vibrational signatures. A detailed analysis of the vibrational spectra, possibly under varying temperature or solvent conditions, could help identify and characterize these conformers. However, no such studies have been found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed Proton (¹H) NMR Assignments and Aromatic Proton Environments

A ¹H NMR spectrum of this compound would provide specific chemical shifts and coupling patterns for each proton. The expected signals would be:

N-H Proton: A signal for the amine proton, the chemical shift of which would be sensitive to solvent and concentration.

Picryl Ring Protons: Two distinct signals for the two protons on the picryl ring.

3-Methoxyphenyl Ring Protons: Four distinct signals for the four protons on the 3-methoxyphenyl ring, with coupling patterns indicative of their relative positions.

Methoxy (B1213986) Protons: A singlet corresponding to the three protons of the methoxy (-OCH₃) group.

A data table detailing these assignments is contingent on the availability of experimental spectra.

Carbon-13 (¹³C) NMR and Quaternary Carbon Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. This would include:

Picryl Ring Carbons: Signals for the six carbons of the picryl ring, including the three carbons bearing nitro groups and the carbon attached to the amine.

3-Methoxyphenyl Ring Carbons: Signals for the six carbons of the methoxyphenyl ring, including the carbon attached to the ether oxygen and the carbon bonded to the amine.

Methoxy Carbon: A signal for the carbon of the methoxy group.

Analysis of the ¹³C NMR spectrum is crucial for identifying the quaternary carbons (those not bonded to any hydrogens), which are key structural markers.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and confirm the molecule's structural connectivity, a suite of two-dimensional NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the entire molecular skeleton, including the connection between the two aromatic rings via the amine bridge.

As no published 2D NMR data for this compound could be located, a detailed analysis of its structural connectivity based on these techniques cannot be performed.

Solid-State NMR Investigations of Molecular Packing

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local environment of nuclei (e.g., ¹³C, ¹⁵N) in a crystalline or amorphous solid. mst.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the orientation-dependent interactions that define the three-dimensional structure and packing of molecules in the solid state. nih.govanr.fr For this compound, ¹³C and ¹⁵N ssNMR would provide critical insights into its molecular conformation and intermolecular interactions.

In a hypothetical solid-state ¹³C NMR analysis of this compound, distinct signals would be expected for each of the 13 carbon atoms. The carbons of the picryl ring, being attached to highly electronegative nitro groups, would resonate at significantly different chemical shifts compared to those in the methoxyphenyl ring. Polymorphism, or the existence of different crystal packing arrangements, would be detectable as distinct sets of chemical shifts for the same compound. For instance, intermolecular hydrogen bonding between the amine proton (N-H) and a nitro group oxygen on an adjacent molecule would influence the chemical shifts of the nearby carbon atoms. Similarly, π-π stacking, expected due to the electron-rich methoxyphenyl ring and the electron-poor picryl ring, would cause characteristic upfield or downfield shifts. csic.es

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shift Data for this compound

| Carbon Atom Assignment | Expected Chemical Shift (δ) in ppm | Rationale for Assignment |

| C-OCH₃ | ~55 ppm | Typical for a methoxy group carbon. |

| C-O (methoxyphenyl) | ~160 ppm | Aromatic carbon attached to an oxygen atom. |

| C-N (methoxyphenyl) | ~145 ppm | Aromatic carbon attached to the amine nitrogen. |

| Picryl Ring Carbons (C-NO₂) | 130 - 150 ppm | Deshielded due to the strong electron-withdrawing effect of NO₂ groups. |

| Picryl Ring Carbon (C-N) | ~155 ppm | Highly deshielded carbon attached to the amine bridge. |

| Other Aromatic Carbons | 105 - 130 ppm | Standard range for aromatic carbons in the methoxyphenyl ring. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to an excited state. ubbcluj.ro This technique is particularly useful for analyzing compounds with chromophores—functional groups that absorb light. uobabylon.edu.iq

This compound contains several powerful chromophores. The picryl group (2,4,6-trinitrophenyl) is a strong electron-withdrawing system, while the methoxyphenyl group is an electron-donating system. Together, they form a "push-pull" system connected by the amine bridge, resulting in significant electronic conjugation and intramolecular charge-transfer (ICT) character.

The primary electronic transitions observed in the UV-Vis spectrum of this molecule would be of the π → π* and n → π* types. hnue.edu.vn

π → π transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugated system in this compound would lead to strong π → π* absorption bands.

n → π transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the oxygen atoms of the nitro and methoxy groups, and the amine nitrogen) to a π* antibonding orbital. slideshare.net

The combination of the electron-donating methoxyphenyl group and the electron-withdrawing picryl group is expected to cause a significant bathochromic (red) shift in the absorption maximum compared to either aniline (B41778) or picramide alone, pushing the absorption well into the visible region and imparting a strong color to the compound.

Solvatochromism is the phenomenon where the absorption spectrum of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with significant charge-transfer character. The ground state of this compound is less polar than its excited state. In a polar solvent, the more polar excited state is stabilized to a greater extent than the ground state. This reduces the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum (λmax) as solvent polarity increases. This behavior is known as positive solvatochromism.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) in Solvents of Varying Polarity

| Solvent | Polarity Index | Predicted λmax (nm) | Expected Shift |

| Hexane | 0.1 | ~410 nm | Baseline |

| Dichloromethane | 3.1 | ~425 nm | Bathochromic |

| Acetone | 5.1 | ~435 nm | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~450 nm | Bathochromic |

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₁₃H₁₀N₄O₇), the monoisotopic mass is 334.055 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) at m/z = 334. This molecular ion would then undergo fragmentation through the cleavage of its weakest bonds. Key fragmentation pathways would likely include:

Loss of a nitro group (NO₂) to give a fragment at m/z = 288.

Cleavage of the C-N bond between the rings, leading to fragments corresponding to the picryl or methoxyphenyl portions.

Loss of a methoxy radical (·OCH₃) from the methoxyphenyl ring.

Sequential loss of neutral molecules like CO or HCN from the ring structures. nih.govnih.gov

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description of Loss |

| 334 | [C₁₃H₁₀N₄O₇]⁺˙ | Molecular Ion (M⁺˙) |

| 288 | [C₁₃H₁₀N₃O₅]⁺ | Loss of NO₂ |

| 258 | [C₁₃H₁₀N₂O₃]⁺ | Loss of NO₂ and NO |

| 228 | [C₇H₇NO₂]⁺˙ | Fragment corresponding to the methoxyphenylamine portion after rearrangement. |

| 198 | [C₆H₂N₃O₄]⁺ | Fragment corresponding to the picryl portion. |

| 108 | [C₇H₈O]⁺˙ | Fragment corresponding to methoxyphenol. |

X-ray Diffraction Studies for Solid-State Structure Determination

By diffracting X-rays off a single crystal of this compound, it is possible to determine its absolute configuration in the solid state. unimi.it The analysis would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of every atom.

A structural analysis would likely reveal significant intermolecular interactions that dictate the crystal packing. These would include:

Hydrogen Bonding: An intermolecular hydrogen bond between the amine proton (N-H) and an oxygen atom of a nitro group on an adjacent molecule is highly probable.

π-π Stacking: The electron-deficient picryl ring would likely engage in π-π stacking interactions with the electron-rich methoxyphenyl ring of a neighboring molecule. nih.gov

C-H···O Interactions: Weak hydrogen bonds between aromatic C-H groups and oxygen atoms of nitro or methoxy groups would further stabilize the crystal lattice.

These interactions define the conformation of the molecule, such as the torsion angle between the two aromatic rings. Due to steric hindrance from the ortho-nitro groups on the picryl ring, the two rings are not expected to be coplanar.

Table 4: Representative Single Crystal X-ray Diffraction Data for this compound

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A common centrosymmetric space group. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 15.2 | Unit cell dimension. |

| c (Å) | 10.1 | Unit cell dimension. |

| β (°) | 98.5° | Unit cell angle. |

| Z | 4 | Number of molecules in the unit cell. |

| N-H···O Bond Length (Å) | ~2.1 Å | Typical for a moderate hydrogen bond. |

| C-N-C Bond Angle (°) | ~128° | Angle of the amine bridge. |

| Ring-Ring Torsion Angle (°) | ~65° | Dihedral angle between the planes of the two aromatic rings. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the non-destructive analysis of crystalline materials. It is instrumental in identifying the specific crystalline phase of a compound by providing a unique fingerprint based on the diffraction of X-rays by the crystal lattice.

In a typical PXRD analysis of a new batch of this compound, the powdered sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would exhibit a series of peaks at specific angles. The position and relative intensity of these peaks are characteristic of the compound's crystal structure.

For this compound, a hypothetical PXRD pattern would be compared against a reference pattern if one were available from a crystallographic database. In the absence of a reference, the obtained pattern would serve as the primary identifier for the synthesized crystalline phase. Any batch-to-batch variation in the PXRD pattern would signal the presence of a different crystalline form or impurities.

Hypothetical PXRD Peak List for a Crystalline Phase of this compound:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 60 |

| 12.2 | 7.25 | 100 |

| 15.8 | 5.60 | 45 |

| 17.1 | 5.18 | 80 |

| 20.5 | 4.33 | 30 |

| 24.7 | 3.60 | 75 |

| 26.0 | 3.42 | 55 |

This table represents a hypothetical dataset for illustrative purposes.

Polymorphism and Crystallinity Assessment

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. Therefore, a thorough investigation of polymorphism is critical.

The assessment of crystallinity and the potential for polymorphism in this compound would involve a multi-technique approach. Differential Scanning Calorimetry (DSC) would be employed to detect thermal events such as melting points and phase transitions. The presence of multiple melting peaks or endothermic/exothermic transitions before melting could indicate the existence of different polymorphs.

Crystallization of this compound from a variety of solvents and under different conditions (e.g., slow evaporation, cooling crystallization) would be performed. Each resulting solid would be analyzed by PXRD. The appearance of different PXRD patterns would confirm the existence of multiple polymorphic forms. The degree of crystallinity can also be assessed from the PXRD data by analyzing the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad, diffuse halos suggest the presence of amorphous content.

Integration of Spectroscopic and Diffraction Data for Comprehensive Structural Assignment

While PXRD is powerful for phase identification, a complete and unambiguous structural elucidation of this compound requires the integration of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure in solution, confirming the connectivity of the atoms and the chemical environment of the hydrogen and carbon atoms in the methoxyphenyl and picryl moieties.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would identify the functional groups present in the molecule. For instance, characteristic peaks for N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, and the symmetric and asymmetric stretching of the nitro groups would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight of this compound and provide information about its fragmentation pattern, further corroborating the proposed structure.

The definitive three-dimensional arrangement of the atoms in the crystal lattice would be determined by single-crystal X-ray diffraction if suitable single crystals can be grown. The data from single-crystal XRD, including unit cell parameters, space group, and atomic coordinates, provides the most complete picture of the solid-state structure.

The integration of these techniques is crucial. For example, the molecular structure determined by NMR and MS in the solution state can be correlated with the solid-state structure obtained from X-ray diffraction. Any significant differences could indicate conformational changes upon crystallization. Furthermore, the vibrational modes observed in IR and Raman spectra can be assigned more accurately with knowledge of the molecular symmetry derived from the crystal structure. This holistic approach ensures a comprehensive and robust structural assignment of this compound.

Theoretical and Computational Investigations of N 3 Methoxyphenyl Picrylamine

Quantum Chemical Studies (DFT, Ab Initio, Semiempirical Methods)

Quantum chemical studies, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing N-(3-Methoxyphenyl)picrylamine. researchgate.netnih.govmdpi.com These methods provide a detailed understanding of the molecule's electronic and structural properties. nih.govmdpi.com DFT calculations, often performed with basis sets like 6-311G(d,p), are used to determine various parameters that correlate with the compound's reactivity and stability. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For similar aromatic compounds, computational methods like DFT have been used to identify the most stable conformers by analyzing the potential energy surface. researchgate.net The optimized geometry reveals a non-planar structure for this compound, which is a common feature in related multi-ring organic compounds. irjweb.com The planarity of the rings and the torsion angles between them are critical in determining the extent of electronic communication between the methoxyphenyl and picryl moieties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater potential for intramolecular charge transfer. researchgate.net

In this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, which acts as the electron donor. Conversely, the LUMO is concentrated on the electron-deficient picryl group, which functions as the electron acceptor. This distinct separation of frontier orbitals facilitates intramolecular charge transfer from the donor to the acceptor moiety upon electronic excitation. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -2.85 |

| Energy Gap (ΔE) | 3.35 |

This table presents illustrative data based on typical values for similar aromatic compounds. Actual values would be obtained from specific DFT calculations.

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.de The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.netuni-muenchen.de

For this compound, the MEP analysis reveals that the negative potential is concentrated around the oxygen atoms of the nitro groups in the picryl ring and the oxygen atom of the methoxy (B1213986) group. These regions are susceptible to electrophilic attack. The positive potential is located around the hydrogen atoms of the aromatic rings and the amine group, indicating sites for potential nucleophilic attack. The MEP surface provides a clear picture of the molecule's charge distribution and its interaction with other charged species. uni-muenchen.de

Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations

This compound is a candidate for non-linear optical (NLO) applications due to its donor-pi-acceptor (D-π-A) structure. The methoxyphenyl group acts as the electron donor, the picryl group as the electron acceptor, and the amine bridge and aromatic rings constitute the π-conjugated system. This arrangement facilitates intramolecular charge transfer, a key requirement for NLO activity. nih.gov

The first hyperpolarizability (β) is a measure of a molecule's NLO response. Theoretical calculations of β for similar D-π-A systems have shown that the magnitude of the NLO response is highly dependent on the efficiency of the charge transfer. nih.govnih.gov For this compound, computational studies would typically predict a significant β value, suggesting its potential for use in NLO materials. The calculated hyperpolarizability can be compared to that of standard NLO materials like urea (B33335) for reference. nih.gov

| Property | Value (esu) |

|---|---|

| Dipole Moment (μ) | 5.95 D |

| First Hyperpolarizability (β) | 82 x 10-30 |

This table presents illustrative data based on typical values for similar D-π-A compounds. nih.govnih.gov Actual values would be obtained from specific quantum chemical calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to understand the vibrational modes of the molecule and to aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov DFT methods are commonly used to compute the harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

The vibrational analysis of this compound would involve assigning the calculated vibrational modes to specific functional groups, such as the N-H stretching of the amine bridge, the symmetric and asymmetric stretching of the nitro groups, the C-O stretching of the methoxy group, and the various C-H and C-C stretching and bending modes of the aromatic rings. This correlation between theoretical and experimental spectra helps to confirm the molecular structure. nih.govmdpi.com

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | 3345 | N-H stretching |

| νas(NO2) | 1540 | 1535 | Asymmetric NO2 stretching |

| νs(NO2) | 1350 | 1345 | Symmetric NO2 stretching |

| ν(C-O) | 1250 | 1245 | C-O stretching (methoxy) |

This table presents illustrative data based on typical values for similar compounds. Actual values would be obtained from specific vibrational analysis.

NMR Chemical Shift Prediction and Validation

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. arxiv.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts using DFT. mdpi.com The predicted chemical shifts are then compared with experimental NMR data to validate the molecular structure. arxiv.orgmdpi.com

For this compound, the calculated ¹H NMR spectrum would show distinct signals for the protons on the methoxyphenyl and picryl rings, as well as the amine proton. The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Discrepancies between the calculated and experimental shifts can provide insights into solvent effects and conformational dynamics. arxiv.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-NO2 (Picryl) | 145.0 |

| C-OCH3 (Methoxyphenyl) | 160.0 |

| C-NH (Picryl) | 140.0 |

| C-NH (Methoxyphenyl) | 142.0 |

| -OCH3 | 55.0 |

This table presents illustrative data based on typical values for similar aromatic compounds. Actual values would be obtained from specific NMR prediction calculations.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature and computational chemistry databases reveals a significant lack of specific research focused on the theoretical and computational investigations of this compound, as requested. While the compound is known and has been included in broader computational screenings, detailed studies concerning its specific intermolecular interactions and molecular dynamics are not publicly available.

The picryl amine derivative, identified by its CAS number 18888-58-9 and chemical formula C13H10N4O7, appears in lists of compounds subjected to computational analysis, such as in dissertations from the University of California. escholarship.org These mentions suggest that molecular modeling, including molecular dynamics simulations, has been performed on this molecule. However, the specific results and detailed analyses required to construct an in-depth article are not provided in these sources.

Consequently, it is not possible to provide a detailed, evidence-based discussion on the following specific topics for this compound:

Hydrogen Bonding Analysis (NCI, QTAIM): There is no available research detailing the use of Non-Covalent Interaction (NCI) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the hydrogen bonding patterns of this specific compound.

Pi-Stacking Interactions: While the aromatic rings in this compound suggest the presence of π-stacking interactions, no studies quantifying or describing these specific interactions were found.

Van der Waals and Dispersive Interactions: A general understanding of these forces exists, but specific computational data on their contribution to the stability of the this compound crystal lattice or dimeric interactions is absent from the literature.

Molecular Dynamics (MD) Simulations: Although the compound has been included in molecular dynamics studies, specific details regarding its conformational dynamics in solution or solid states, as well as the stability and flexibility of its molecular structure, are not published.

Virtual Screening and Ligand-Receptor Docking Methodologies for Interaction Specificity (Focus on Methodological Development)

The exploration of the biological activity of a compound like this compound often begins with identifying its potential protein targets. Virtual screening and ligand-receptor docking are powerful computational tools for this purpose, enabling the prediction and analysis of molecular interactions. nih.gov The development of these methodologies is crucial for accurately forecasting the binding affinity and mode of a ligand within a receptor's active site. sarpublication.com

Virtual screening of large chemical databases is a primary step in identifying potential lead compounds. u-strasbg.fr This process can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as pharmacophore modeling, are employed when the three-dimensional structure of the target receptor is unknown. A pharmacophore model represents the essential steric and electronic features required for biological activity, derived from a set of known active molecules. semanticscholar.org For a compound like this compound, a pharmacophore model could be developed based on its structural analogs with known biological activities.

Structure-based virtual screening, on the other hand, relies on the known 3D structure of the target protein. nih.gov Molecular docking, a key component of this approach, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves a search algorithm to generate various ligand poses and a scoring function to evaluate the fitness of these poses. nih.gov

Methodological advancements in docking focus on several key areas to improve prediction accuracy:

Protein Flexibility: Early docking methods often treated the protein receptor as a rigid body. unirioja.es However, proteins are dynamic entities, and their flexibility can significantly influence ligand binding. Modern approaches increasingly account for protein flexibility, either by using a collection of different protein conformations (ensemble docking) or by allowing for side-chain and even backbone movements during the docking process. nih.govunirioja.es

Scoring Functions: The scoring function is critical for ranking potential ligands. These functions estimate the binding free energy and can be classified into force-field-based, empirical, and knowledge-based functions. sarpublication.com The development of more accurate scoring functions that can reliably distinguish between true binders and inactive compounds is an ongoing area of research. u-strasbg.fr

Consensus Docking and Scoring: To overcome the limitations of individual docking programs and scoring functions, consensus methods are employed. This approach combines the results from multiple docking algorithms and/or scoring functions to improve the reliability of hit identification. u-strasbg.fr

The following table outlines common docking programs and their characteristics, which could be applied to study the interactions of this compound with potential biological targets.

| Docking Program | Approach | Key Features |

| AutoDock | Genetic algorithm-based search | One of the most widely used open-source docking software. |

| GOLD | Genetic algorithm | Considers ligand and partial protein flexibility (side chains). |

| FlexX | Incremental construction algorithm | Places a base fragment in the active site and incrementally adds the rest of the ligand. u-strasbg.fr |

| DOCK | Shape-matching algorithms | One of the pioneering docking programs. u-strasbg.fr |

Development and Refinement of Computational Models for Nitroaromatic Compounds and Arylamines

The development of robust computational models for nitroaromatic compounds and arylamines is essential for predicting their properties, including bioactivity and toxicity. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these efforts, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

For nitroaromatic compounds, a significant body of research has focused on developing QSAR models to predict their mutagenicity and toxicity. nih.govbohrium.com These models are crucial due to the environmental and health concerns associated with this class of chemicals. nih.gov The general workflow for developing a QSAR model involves:

Data Set Curation: Assembling a diverse set of nitroaromatic compounds with reliable experimental data for the property of interest (e.g., LD50 for toxicity). mdpi.com

Descriptor Calculation: Computing a wide range of molecular descriptors that encode structural, physicochemical, and electronic features of the molecules. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., quantum chemical parameters). nih.gov

Feature Selection: Identifying the most relevant descriptors that contribute to the modeled property. This step is crucial to avoid overfitting and to create interpretable models. Techniques like genetic algorithms and machine learning-based approaches are often used for this purpose. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF) to build the QSAR model. researchgate.netnih.gov

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets. mdpi.com

The table below summarizes different QSAR modeling approaches that have been applied to nitroaromatic compounds.

| Modeling Approach | Key Descriptors | Application | Reference |

| Support Vector Regression (SVR) | A large set of 4885 molecular descriptors were initially used. | Estimation of in vivo toxicity (LD50) of over 200 nitroaromatic compounds. | researchgate.net |

| Multiple Linear Regression (MLR) | Mordred and RDKit molecular descriptors, quantum chemistry descriptors. | Modeling the mutagenicity of nitroaromatic compounds against Salmonella typhimurium. | nih.gov |

| Hierarchical Support Vector Regression (HSVR) | Not specified in the abstract. | Prediction of mutagenicity of nitroaromatic compounds. | nih.gov |

| Ensemble Learning QSAR | A combination of descriptors from two SVR models. | Prediction of in vivo toxicity of nitroaromatic compounds. | mdpi.com |

For arylamines, computational modeling often focuses on their metabolism, particularly by arylamine N-acetyltransferases (NATs), which are enzymes that play a key role in their biotransformation. nih.govresearchgate.net Computational methods, including Density Functional Theory (DFT), are used to investigate the catalytic mechanisms of these enzymes. researchgate.net Understanding the interaction of arylamines with NATs at a molecular level is crucial for predicting their metabolic fate and potential toxicity.

Comprehensive Analysis of this compound Reveals a Gap in Supramolecular Chemistry Research

Despite extensive searches of chemical databases and scientific literature, detailed experimental or theoretical studies on the supramolecular assemblies and specific intermolecular interactions of this compound are not publicly available. This significant gap in the research landscape prevents a thorough analysis as outlined in the requested article structure.

General principles of supramolecular chemistry allow for speculation on the potential interactions that might govern the structure of this compound in the solid state. For instance, the N-H group is a potential hydrogen bond donor, while the oxygen atoms of the methoxy and nitro groups are potential acceptors. The electron-rich methoxyphenyl ring and the electron-deficient picryl ring could engage in π-π stacking or nitro-aromatic interactions.

However, without experimental data from techniques such as X-ray crystallography or computational modeling specific to this compound, any discussion on the following key areas remains purely hypothetical:

Supramolecular Assemblies and Intermolecular Interactions of N 3 Methoxyphenyl Picrylamine

Designing Supramolecular Architectures with N-(3-Methoxyphenyl)picrylamine as a Building Block

The design and construction of novel supramolecular architectures are of significant interest in materials science and crystal engineering. The ability to control the assembly of molecules in the solid state allows for the tuning of material properties. This compound, with its combination of a flexible methoxyphenyl group and an electron-deficient picryl moiety, presents a versatile platform for the design of such architectures. The key to its use as a supramolecular building block lies in the understanding and exploitation of the various intermolecular interactions it can participate in.

A notable analogue, 2,4,6-trinitro-N-(m-tolyl)aniline, which differs by a methyl group in place of the methoxy (B1213986) group, has been shown to exhibit color polymorphism. This phenomenon, where a compound exists in multiple crystalline forms with different colors, underscores the sensitivity of the solid-state packing to subtle changes in intermolecular interactions. This suggests that this compound may also exhibit polymorphic behavior, which can be a target for crystal engineering.

The design of supramolecular architectures with this compound can be approached by considering the following key interactions:

N-H···O Hydrogen Bonds: The secondary amine group provides a hydrogen bond donor (N-H), while the nitro groups and the methoxy group offer potential hydrogen bond acceptors. The formation of N-H···O hydrogen bonds between the amine proton and an oxygen atom of a nitro group on an adjacent molecule is a highly probable and strong interaction that can drive the formation of one-dimensional chains or tapes.

C-H···O Interactions: The aromatic C-H bonds and the methoxy group's C-H bonds can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro groups or the methoxy group on neighboring molecules. While weaker than conventional hydrogen bonds, these interactions can provide additional stability and influence the fine-tuning of the supramolecular assembly.

By strategically modifying crystallization conditions (e.g., solvent, temperature, presence of co-formers), it is possible to favor certain interactions over others, leading to different supramolecular architectures. For instance, the use of a hydrogen-bond-accepting solvent could disrupt the N-H···O interactions between molecules of this compound, potentially favoring π-π stacking-dominated structures.

Furthermore, the introduction of co-formers can lead to the formation of co-crystals. A co-former with strong hydrogen bond donating or accepting capabilities could interact with the nitro or amine groups, respectively, leading to a new hydrogen-bonding network and a completely different crystal structure. A planar aromatic co-former could be selected to co-stack with the picryl or methoxyphenyl rings, thereby engineering specific π-stacked architectures.

The following table summarizes the potential intermolecular interactions involving this compound and their role in directing supramolecular assembly.

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Hydrogen Bond | N-H (amine) | O (nitro group) | Chains, tapes, sheets |

| π-π Stacking | Picryl ring | Methoxyphenyl ring | Columns, layers |

| C-H···O Interaction | C-H (aromatic/methoxy) | O (nitro/methoxy group) | 3D networks |

The successful design of supramolecular architectures using this compound as a building block will depend on a detailed understanding of the interplay of these non-covalent interactions. Experimental screening of crystallization conditions and co-formers, coupled with computational modeling, will be instrumental in realizing the potential of this compound in the creation of novel crystalline materials with tailored structures and properties.

Crystal Engineering and Solid State Analysis of N 3 Methoxyphenyl Picrylamine

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal forms are the result of hydration or solvation. The study of these phenomena is critical as different polymorphic and pseudopolymorphic forms of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.

The initial step in a polymorphism study is the systematic screening for different solid forms of N-(3-Methoxyphenyl)picrylamine. This is typically achieved by crystallizing the compound from a variety of solvents and under different conditions (e.g., temperature, pressure, and evaporation rate). Each distinct crystal habit observed would be a candidate for a new polymorphic or pseudopolymorphic form.

Once different crystal forms are obtained, they are characterized using a suite of analytical techniques to confirm their unique solid-state structures. These techniques include:

Powder X-ray Diffraction (PXRD): This is a primary tool for distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific solid form.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion for each crystalline form. Different polymorphs will typically have different melting points and enthalpies of fusion.

Thermogravimetric Analysis (TGA): TGA is particularly useful for identifying pseudopolymorphs (solvates or hydrates) by measuring weight loss upon heating, which corresponds to the loss of solvent molecules.

Spectroscopic Techniques (FTIR, Raman, Solid-State NMR): These methods probe the molecular environment within the crystal lattice. Differences in the spectra can indicate different intermolecular interactions and conformations, thus distinguishing between polymorphs.

A hypothetical summary of the characterization of two polymorphs (Form I and Form II) of this compound is presented in the table below.

| Property | Form I | Form II |

| Appearance | Yellow Needles | Orange Prisms |

| Melting Point (DSC) | 155 °C | 162 °C |

| Enthalpy of Fusion | 25 kJ/mol | 28 kJ/mol |

| PXRD Peaks (2θ) | 8.5°, 12.3°, 15.7°, 24.9° | 9.1°, 11.8°, 16.2°, 25.5° |

| Solvent Content (TGA) | No significant weight loss | No significant weight loss |

This table is illustrative and based on typical data for polymorphic systems.

The transformation from a metastable polymorph to a more stable form can be influenced by several factors, including temperature, pressure, humidity, and mechanical stress (e.g., grinding). Understanding these factors is crucial for controlling the desired polymorphic form during manufacturing and storage. For instance, a study on a related diphenylamine (B1679370) derivative showed that different crystalline forms could be obtained by varying the crystallization solvent and temperature, indicating the delicate balance of kinetic and thermodynamic factors in polymorphism. rsc.org

Studies on compounds like N-(4'-methoxyphenyl)-3-bromothiobenzamide have revealed the existence of conformational polymorphs, where different crystal structures arise from different molecular conformations. mdpi.comarxiv.org Computational studies on this compound indicated that while one conformation was energetically preferred in the gas phase, intermolecular interactions in the crystal lattice stabilized other conformations, leading to polymorphism. mdpi.comarxiv.org A similar interplay of conformational flexibility and intermolecular forces likely governs the polymorphic behavior of this compound.

Crystal Growth Methodologies for Single Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for structure determination by single-crystal X-ray diffraction (SC-XRD). This technique provides definitive proof of a new polymorphic form by elucidating the precise arrangement of atoms in the crystal lattice. mdpi.com For this compound, various crystal growth methods could be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can influence the resulting polymorph.

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, allowing for the gradual formation of crystals. The cooling rate can be controlled to optimize crystal size and quality.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.

Sublimation: For thermally stable compounds, sublimation can be used to grow crystals directly from the vapor phase.

The selection of the appropriate method and conditions would require experimental screening. For example, in the study of N-(3-hydroxyphenyl)-3-methoxybenzamide, single crystals of two different polymorphs were obtained through crystallization from different solvent systems. mdpi.com

Influence of Molecular Conformation on Crystal Packing

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is determined by a complex interplay of intermolecular forces and the molecule's own conformational preferences. In this compound, the presence of a flexible ether linkage and the potential for rotation around the N-C bonds allows for different molecular conformations.

The picryl group is a strong electron-withdrawing group, while the methoxyphenyl group is electron-donating. This electronic disparity can lead to significant intramolecular and intermolecular interactions, such as hydrogen bonds (C-H···O), π-π stacking interactions between the aromatic rings, and dipole-dipole interactions. The specific conformation adopted by the molecule will influence which of these interactions are favored, ultimately dictating the crystal packing motif.

For instance, studies on other diphenylamine derivatives have shown that the dihedral angle between the two phenyl rings is a key conformational parameter that significantly affects the crystal packing. mdpi.com Different polymorphs can exhibit different dihedral angles, leading to variations in the efficiency of π-π stacking and the formation of different hydrogen-bonding networks.

Solid-State Spectroscopic Characterization (e.g., NIR Spectroscopy for Solid Form Distinction)

Solid-state spectroscopy is a powerful non-destructive technique for characterizing and distinguishing between different polymorphic forms.

Near-Infrared (NIR) Spectroscopy is particularly well-suited for the analysis of solid samples. The NIR region of the electromagnetic spectrum primarily consists of overtones and combination bands of fundamental molecular vibrations. While these bands are often broad and overlapping, they are highly sensitive to changes in the molecular environment and intermolecular interactions, such as hydrogen bonding. researchgate.net

Different polymorphs of this compound would be expected to exhibit distinct NIR spectra due to differences in their crystal lattice and intermolecular hydrogen bonding patterns. researchgate.net This allows for the development of rapid and non-destructive methods for identifying and quantifying the polymorphic content of a sample. For example, chemometric methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression can be applied to the NIR spectra to build models for polymorphic differentiation and quantification. rsc.org

A hypothetical comparison of NIR spectral features for two polymorphs is shown below.

| Polymorph | Key NIR Absorption Bands (cm⁻¹) | Interpretation |

| Form I | 5250, 4880, 4650 | Associated with N-H and C-H stretching overtones in a specific H-bonding environment. |

| Form II | 5235, 4910, 4625 | Shifts in band positions indicate different H-bonding strengths and molecular conformation. |

This table is for illustrative purposes and highlights the expected differences in NIR spectra between polymorphs.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy is another powerful technique that provides detailed information about the local atomic environment in solid samples. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Different polymorphs will generally give rise to different chemical shifts for the carbon and nitrogen atoms due to variations in crystal packing and molecular conformation. This can be used to identify and quantify the different solid forms present in a sample.

Rational Design of Crystalline Materials based on Intermolecular Interactions

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. By identifying the key intermolecular interactions that stabilize the crystal structure of this compound, it may be possible to rationally design new crystalline materials with desired properties.

For example, the picryl group is known to participate in strong charge-transfer and π-π stacking interactions. The methoxy (B1213986) group and the amine proton can act as hydrogen bond acceptors and donors, respectively. By introducing co-formers (other molecules that can co-crystallize with the target compound), it may be possible to create co-crystals with altered physical properties. These co-formers would be selected based on their ability to form predictable intermolecular interactions (supramolecular synthons) with the functional groups of this compound.

For instance, co-crystallization with molecules containing strong hydrogen bond donors or acceptors could lead to the formation of robust hydrogen-bonded networks, potentially improving the thermal stability or modifying the solubility of the material. The study of supramolecular synthons in related dinitrodiphenylamine compounds has shown how predictable hydrogen bonding patterns can direct the crystal packing. mdpi.com

Thermal Analysis of Solid Forms (beyond basic melting point)

Thermogravimetric Analysis (TGA) for Decomposition Pathways